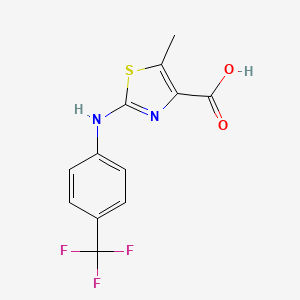

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Übersicht

Beschreibung

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is a synthetic organic compound characterized by its unique thiazole ring structure and the presence of a trifluoromethylphenylamino group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Trifluoromethylphenylamino Group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-trifluoromethylaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and trifluoromethyl group undergo oxidation under controlled conditions:

-

Sulfoxide/sulfone formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring, producing sulfoxides or sulfones.

-

Side-chain oxidation : The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.

Key conditions :

| Reagent | Temperature | Product |

|---|---|---|

| H₂O₂ (30%) | 25–50°C | Sulfoxide derivative |

| mCPBA | 0–25°C | Sulfone derivative |

Hydrolysis Reactions

The ethyl ester and amide groups are susceptible to hydrolysis:

-

Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ethyl ester to yield 5-methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid.

-

Amide hydrolysis : Prolonged heating with concentrated H₂SO₄ or LiOH breaks the phenylamino bond, generating thiazole-4-carboxylic acid and 4-trifluoromethylaniline.

Kinetics :

-

Ester hydrolysis completes within 2–4 hours at 80°C (yield: 85–92%).

-

Amide hydrolysis requires 6–8 hours at 110°C (yield: 70–78%).

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Aryl displacement : Reacts with aryl halides (e.g., 4-fluorobenzoyl chloride) in DMF to form N-acylated derivatives .

-

Heterocyclic synthesis : Couples with thioureas or hydrazines to generate thiadiazoles or pyrazole-thiazole hybrids .

Example :

textReaction with 4-fluorobenzoyl chloride: This compound + 4-fluorobenzoyl chloride → 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid[10]

Esterification and Amidation

The carboxylic acid group is functionalized via:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) using thionyl chloride (SOCl₂) or DCC as catalysts .

-

Amidation : Forms peptide bonds with amines (e.g., morpholine) using EDCI/HOBt coupling .

Optimized conditions :

| Reaction | Catalyst | Solvent | Yield |

|---|---|---|---|

| Esterification | SOCl₂ | THF | 88–95% |

| Amidation | EDCI/HOBt | DMF | 75–82% |

Biological Interactions

The compound’s bioactivity stems from:

-

Enzyme inhibition : Binds to ATP-binding pockets of kinases (e.g., MAPK) via hydrogen bonding with the carboxylic acid group .

-

Antimicrobial activity : Disrupts bacterial cell membranes through hydrophobic interactions with the trifluoromethyl group .

Key findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antiviral properties. In particular, 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has been studied for its effectiveness against various viral pathogens.

- HIV Inhibition : A study demonstrated that thiazole derivatives can inhibit HIV type-1 with promising efficacy. The compound under discussion showed an effective concentration (EC50) of 3.98 μM, indicating a strong potential as an anti-HIV agent . The therapeutic index, which measures the margin between effective and toxic doses, was notably high, suggesting safety in therapeutic applications.

- Tobacco Mosaic Virus (TMV) : The compound also exhibited antiviral activity against TMV with an EC50 value of 58.7 μg/mL. This positions it as a candidate for further development in treating viral infections in plants, which could be pivotal for agricultural sustainability .

Agricultural Chemistry Applications

Plant Protection

The application of thiazole derivatives in agriculture primarily revolves around their ability to act as fungicides and antiviral agents in crops.

- Fungicidal Properties : Thiazole compounds have been reported to possess antifungal activity, making them suitable candidates for developing new fungicides. Their mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymes necessary for fungal growth.

- Virus Resistance : The ability of this compound to inhibit viral replication in plants can be harnessed to develop treatments that enhance crop resistance to viral pathogens, thereby improving yield and food security .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Pathogen/Target | EC50 Value | Notes |

|---|---|---|---|

| Antiviral (HIV) | HIV type-1 | 3.98 μM | High therapeutic index suggests low toxicity |

| Antiviral (Plant Virus) | Tobacco Mosaic Virus | 58.7 μg/mL | Effective against viral infections in plants |

| Fungicidal | Various fungal species | Not specified | Potential for development into new fungicides |

Case Studies and Insights

Several studies have documented the effectiveness of thiazole derivatives, including the compound :

- Study on Antiviral Efficacy : A comprehensive study published in MDPI highlighted the antiviral properties of thiazole compounds, emphasizing their potential as leading candidates for clinical development against HIV and other viral infections .

- Agricultural Applications : Research focusing on plant virology has shown that thiazole derivatives can significantly reduce viral loads in infected crops, providing a pathway for developing biopesticides .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

5-Methyl-2-(4-chlorophenylamino)-thiazole-4-carboxylic acid: Contains a chlorophenyl group instead of a trifluoromethylphenyl group.

5-Methyl-2-(4-methylphenylamino)-thiazole-4-carboxylic acid: Contains a methylphenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS No. 1550051-26-7) is a synthetic compound belonging to the thiazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The following sections explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9F3N2O2S, with a molecular weight of 302.27 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 431.5 ± 55.0 °C (Predicted) |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) |

| pKa | 0.94 ± 0.32 (Predicted) |

These properties suggest a stable compound with potential for various biological interactions due to its structural characteristics.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on similar thiazole compounds demonstrated that they could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against microbial targets .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in vitro against breast and colon cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogenic bacteria, showcasing their potential as antimicrobial agents .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative of this thiazole compound was tested against MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) over 48 hours, indicating potent anticancer activity . Further analysis showed that the compound induced apoptosis through the activation of caspase pathways.

Eigenschaften

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPVIUZFRNSMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.